molecular formula C8H9N3O2S B3053119 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide CAS No. 5108-51-0

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

Cat. No.: B3053119
CAS No.: 5108-51-0
M. Wt: 211.24 g/mol
InChI Key: ZZGWLBWQVFGUFP-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The 1,1-dioxide group indicates the presence of two oxygen atoms bonded to the sulfur atom. This compound and its derivatives have been extensively studied for their diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent to form the benzothiadiazine ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This action is mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWLBWQVFGUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199084
Record name 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5108-51-0
Record name 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Reactant of Route 2
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Reactant of Route 3
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Reactant of Route 4
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Reactant of Route 5
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Reactant of Route 6
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

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